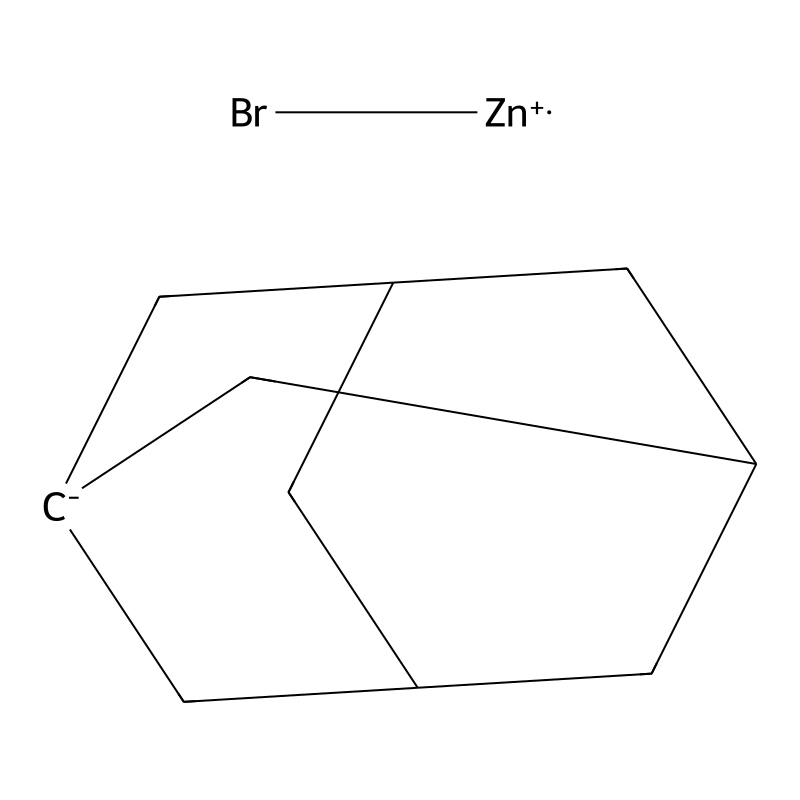

1-Adamantylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Adamantylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of 280.52 g/mol. It is recognized for its unique structure derived from adamantane, a tricyclic hydrocarbon known for its cage-like conformation. This compound typically appears as a yellow to brown liquid and is soluble in tetrahydrofuran (THF) and other organic solvents . It is classified as a hazardous material due to its corrosive properties and potential environmental hazards, necessitating careful handling in laboratory settings .

- Cross-coupling reactions: It can react with aryl halides or alkenes to form biaryl or aliphatic compounds through palladium-catalyzed coupling.

- Nucleophilic addition: The compound can add to carbonyl compounds, facilitating the formation of alcohols after subsequent hydrolysis.

- Grignard-type reactions: Similar to Grignard reagents, it can react with electrophiles, expanding its utility in organic synthesis .

Synthesis of 1-adamantylzinc bromide typically involves the reaction of zinc metal with 1-bromoadamantane in an appropriate solvent like THF. The general procedure includes:

- Preparation: Zinc powder is placed under inert atmosphere conditions (e.g., argon) to prevent oxidation.

- Reaction: 1-bromoadamantane is added to the zinc powder in THF at elevated temperatures.

- Isolation: The resulting mixture is filtered to remove unreacted zinc, and the solution is concentrated under reduced pressure to yield 1-adamantylzinc bromide.

This method allows for the production of the compound in high purity suitable for further applications in organic synthesis .

1-Adamantylzinc bromide finds applications primarily in organic synthesis due to its ability to facilitate carbon-carbon bond formation. Key applications include:

- Synthesis of pharmaceuticals: It serves as a reagent for constructing complex molecules that may have therapeutic properties.

- Material science: Its derivatives are explored for use in developing new materials, including polymers and nanomaterials.

- Research tool: It acts as a versatile reagent in laboratory settings for various synthetic methodologies .

Interaction studies involving 1-adamantylzinc bromide often focus on its reactivity with electrophiles rather than biological interactions. The compound's ability to form stable complexes with various substrates makes it valuable for:

- Studying reaction mechanisms: Understanding how organozinc compounds interact with different functional groups.

- Exploring reactivity patterns: Investigating how structural variations influence reactivity and selectivity in synthetic pathways .

Several compounds share structural or functional similarities with 1-adamantylzinc bromide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromoadamantane | Precursor for 1-adamantylzinc bromide; halogenated adamantane. | |

| Diethylzinc | Commonly used organozinc reagent; less sterically hindered. | |

| Benzylzinc chloride | Used in similar coupling reactions; aromatic character enhances reactivity. | |

| Cyclopentadienylzinc | Unique cyclic structure; used in organometallic chemistry. |

The uniqueness of 1-adamantylzinc bromide lies in its adamantane backbone, which contributes to its steric hindrance and stability compared to other organozinc compounds, making it particularly useful for specific synthetic applications where steric factors are critical .

Direct Synthesis via Magnesium Insertion

The most efficient and widely employed method for preparing 1-adamantylzinc bromide involves lithium chloride-mediated magnesium insertion in the presence of zinc chloride [1] [2] [7]. This methodology represents a significant advancement in organozinc chemistry, enabling the direct conversion of tertiary adamantyl bromides to their corresponding zinc reagents under mild conditions.

Role of Lithium Chloride and Zinc Chloride in Halogen-Zinc Exchange

The lithium chloride-mediated synthesis operates through a sophisticated mechanism that leverages the unique properties of both lithium chloride and zinc chloride as activating agents [2] [7] [8]. Lithium chloride serves as a crucial accelerating additive that dramatically enhances the rate of zinc insertion reactions. Research has demonstrated that lithium chloride promotes the formation of reactive surface intermediates on zinc metal, facilitating the oxidative addition of organic halides [8].

The mechanism involves several key steps. Initially, lithium chloride coordinates to the zinc metal surface, creating more electron-rich zinc centers that are more susceptible to halogen-metal exchange [9] [8]. The presence of zinc chloride in the reaction mixture serves a dual purpose: it acts as both a Lewis acid to activate the organic halide and provides a source of zinc ions for the transmetalation process [2] [7].

The synergistic effect between lithium chloride and zinc chloride creates a highly efficient system for organozinc formation. Studies using single-metal-particle fluorescence microscopy combined with proton nuclear magnetic resonance spectroscopy have revealed that lithium chloride enhances the solubilization of organometallic intermediates on the zinc surface, establishing a previously unknown reactivity correlation [8]. This understanding has enabled the rational prediction of salt effects on multiple steps in organozinc reagent synthesis.

Optimization of Solvent Systems (Tetrahydrofuran and Dimethoxyethane)

The choice of solvent system plays a critical role in the success of adamantylzinc bromide synthesis, with tetrahydrofuran and dimethoxyethane emerging as the most effective media [7] [10]. Tetrahydrofuran serves as the standard solvent due to its excellent coordination ability to zinc centers and good solubility properties for both reactants and products [5] [6] [10].

Recent investigations have revealed that dimethoxyethane offers superior performance compared to tetrahydrofuran in certain organozinc reactions due to its bidentate chelating capability [10]. Density functional theory calculations have demonstrated that dimethoxyethane can chelate lithium cations with both oxygen atoms, leading to enhanced stabilization of transition states and lower activation energies compared to tetrahydrofuran [10]. This bidentate coordination results in more stable organozinc species and improved reaction yields.

The optimization of solvent systems involves careful consideration of multiple factors including dielectric constant, coordinating ability, and thermal stability. Tetrahydrofuran, with a dielectric constant of 7.6 and boiling point of 66°C, provides an ideal balance of properties for most adamantylzinc syntheses [10]. Dimethoxyethane, with its slightly lower dielectric constant of 7.2 but higher boiling point of 85°C, offers advantages in reactions requiring elevated temperatures or enhanced chelation effects [10].

Alternative Routes via Alkylation and Transmetalation

Beyond the standard magnesium insertion methodology, several alternative synthetic routes have been developed for accessing 1-adamantylzinc bromide and related organozinc species [3] [11]. These methods often involve transmetalation reactions starting from other organometallic precursors.

Another alternative methodology involves the direct reaction of adamantylzinc bromides with excess magnesium metal to produce adamantylmagnesium bromides [3] [11]. This transmetalation reaction has been shown to proceed reliably for both 1-adamantyl and 2-adamantyl systems, with yields reaching 81% for the magnesium exchange process [12]. The resulting adamantylmagnesium species can then be used as precursors for regenerating organozinc reagents or for accessing other organometallic derivatives.

Large-Scale Production Challenges

The commercial production of 1-adamantylzinc bromide faces several significant challenges that limit its widespread industrial application [13] [14]. These challenges stem primarily from the inherent sensitivity of organozinc compounds and the specialized requirements for their handling and storage.

Air and moisture sensitivity represents the most critical challenge in large-scale production [6] [13] [14]. Organozinc compounds undergo rapid decomposition upon exposure to atmospheric oxygen and water, necessitating rigorous exclusion of air and moisture throughout the entire production process [15]. This requirement translates to substantial infrastructure investments in inert atmosphere handling systems, specialized reactors, and storage facilities designed to maintain anhydrous conditions [6].

Thermal stability issues present another major obstacle to scale-up [16] [17]. Organozinc compounds, including adamantylzinc bromide, exhibit limited thermal stability and can undergo decomposition at elevated temperatures [17]. Large-scale reactions generate significant amounts of heat, requiring sophisticated cooling systems and careful temperature control to prevent product degradation [13] [14]. Studies on the thermal decomposition of organozinc compounds have revealed that decomposition rates increase significantly with temperature, and the presence of impurities can catalyze degradation pathways [17].

Heat management becomes particularly challenging during scale-up due to the poor heat transfer characteristics of large reaction vessels [13] [14]. The development of continuous flow processes has emerged as a promising solution to this challenge, allowing for better heat management and more controlled reaction conditions [13] [14] [18]. Flow chemistry enables precise control over reaction parameters including temperature, pressure, and residence time, which are essential for maintaining product quality in organozinc synthesis [18].

Recent advances in continuous organozinc synthesis have demonstrated the feasibility of producing organozinc reagents on pilot scale with throughputs reaching 18 liters per hour [13]. These processes achieve complete conversion of organic halides with organozinc yields ranging from 78-100% in single-pass operations [13]. The ability to handle highly concentrated starting materials up to 2.0 molar concentration represents a significant advancement toward commercial viability [13].

Product purity and quality control present additional challenges in large-scale production [13]. Organozinc reagents are susceptible to contamination from residual salts, moisture, and decomposition products, all of which can significantly impact their reactivity and shelf life [13]. The development of improved purification methods and analytical techniques for monitoring product quality remains an active area of research.

Storage and distribution of 1-adamantylzinc bromide require specialized infrastructure and handling protocols [6]. The compound must be stored under inert atmosphere at low temperatures (2-8°C) to maintain stability [5] [6]. Commercial suppliers typically provide the reagent in specialized ChemSeal™ bottles designed to exclude air and moisture [6]. These storage requirements increase operational costs and limit the geographical distribution of the product.

Cost considerations represent a fundamental challenge to the commercial viability of large-scale adamantylzinc production [13] [14]. The synthesis requires expensive starting materials including high-purity adamantyl bromides, activated zinc metal, and anhydrous solvents [13] [14]. Additionally, the need for specialized equipment, inert atmosphere handling, and low-temperature storage significantly increases production costs compared to conventional organic reagents.

The molecular geometry of 1-adamantylzinc bromide exhibits distinct structural features depending on the coordination environment and ligand presence. The compound crystallizes in two primary structural forms: dinuclear and mononuclear complexes, each displaying characteristic bonding patterns and coordination geometries [1].

Dinuclear Complex Structure

The dinuclear complex, designated as compound 2 in crystallographic studies, demonstrates a pseudo-tetrahedral coordination geometry around each zinc center [1]. The structure is stabilized by bridging bromide ligands that create an interconnected framework between the two zinc atoms. Critical bond parameters include average zinc-carbon distances of 1.994(8) Å, which align closely with reported values for tertiary alkyl zinc complexes [1]. The zinc-bromide bond lengths range from 2.5347(7) to 2.5738(8) Å, indicating significant variation in the bridging interactions [1].

The largest bond angles within the dinuclear structure occur at the phosphorus-zinc-carbon positions, measuring approximately 133° [1]. This angular arrangement reflects the steric demands imposed by the bulky adamantyl substituent and the coordinating phosphine ligands. The compound exhibits a distinctive grey to colorless appearance in the solid state, distinguishing it from other organozinc derivatives [1].

Mononuclear Complex Structure

The mononuclear variant, characterized as compound 3, adopts a distorted tetrahedral coordination geometry [1]. This structural form displays a significantly shorter zinc-carbon bond length of 1.981(12) Å compared to the dinuclear analogue [1]. The zinc-bromide bond measures 2.387(3) Å, substantially shorter than the bridging interactions observed in the dinuclear complex [1].

The mononuclear structure exhibits a distinctive orange to red coloration, attributed to the coordination of 4,4'-dimethyl-2,2'-dipyridyl ligands [1]. The largest bond angle in this configuration is the carbon-zinc-bromide angle at 124.0(4)°, reflecting the different steric environment compared to the dinuclear form [1].

| Table 1: Structural Parameters of 1-Adamantylzinc Bromide Complexes | ||

|---|---|---|

| Parameter | Dinuclear Complex | Mononuclear Complex |

| Zinc-Carbon Bond Length (Å) | 1.994(8) | 1.981(12) |

| Zinc-Bromide Bond Length (Å) | 2.5347(7) - 2.5738(8) | 2.387(3) |

| Coordination Geometry | Pseudo-tetrahedral | Distorted tetrahedral |

| Appearance | Grey/colorless | Orange/red |

| Largest Bond Angle | P-Zn-C: ~133° | C-Zn-Br: 124.0(4)° |

Stability in Solution (Tetrahydrofuran) and Solid-State Behavior

The stability profile of 1-adamantylzinc bromide in tetrahydrofuran solution demonstrates both advantageous properties and inherent limitations characteristic of organozinc compounds. Commercial formulations are typically prepared as 0.5 M solutions in tetrahydrofuran, requiring stringent storage conditions to maintain chemical integrity [2] [3].

Solution Stability Characteristics

In tetrahydrofuran solution, 1-adamantylzinc bromide maintains acceptable stability under anhydrous conditions. The compound exhibits a density of 0.97 g/mL at 25°C, slightly lower than the pure solvent due to the organometallic solute incorporation [2]. The solution appears as a yellow to brown liquid, with coloration intensity potentially serving as a qualitative indicator of decomposition or oxidation [2].

The compound demonstrates significant air sensitivity, necessitating storage under inert atmosphere conditions [2]. Exposure to atmospheric moisture results in rapid hydrolysis, generating flammable gases and compromising the reagent integrity [2]. The tetrahydrofuran solvent provides essential stabilization through coordination to the zinc center, effectively solvating the organometallic species and preventing aggregation or precipitation [4].

Solid-State Behavior

Isolation of 1-adamantylzinc bromide from tetrahydrofuran solution yields a tetrahydrofuran-solvated solid material [4]. Nuclear magnetic resonance characterization of this isolated form reveals coordinated tetrahydrofuran molecules, appearing as broad signals at 3.64 ppm in proton spectra and 69.22 ppm in carbon-13 spectra [4]. The solid material demonstrates decreased stability compared to the solution form, exhibiting heightened sensitivity to air and moisture [4].

The compound requires storage temperatures between 2-8°C to minimize decomposition pathways [2]. At ambient temperatures, gradual thermal decomposition may occur, particularly in the absence of coordinating solvents. The solid-state structure can undergo transformation between different coordination modes, as evidenced by the isolation of both dinuclear and mononuclear crystalline forms under varying conditions [1].

Thermal and Chemical Stability

The thermal stability of 1-adamantylzinc bromide solutions is limited by both the organometallic component and the tetrahydrofuran solvent. The compound exhibits a flash point of 1.0°C in closed-cup testing, primarily reflecting the flammable nature of the tetrahydrofuran solvent [2]. Chemical stability is compromised by contact with protic solvents, oxidizing agents, and elevated temperatures [2].

| Table 2: Stability Parameters of 1-Adamantylzinc Bromide in Tetrahydrofuran | ||

|---|---|---|

| Parameter | Value | Notes |

| Storage Temperature | 2-8°C | Required for long-term stability |

| Density at 25°C | 0.97 g/mL | In 0.5 M THF solution |

| Flash Point | 1.0°C (closed cup) | Primarily THF solvent contribution |

| Air Sensitivity | High | Requires inert atmosphere |

| Water Reactivity | Vigorous | Generates flammable gases |

| Thermal Stability | Limited | Decomposition above ambient temperature |

Spectroscopic Signatures

Nuclear Magnetic Resonance Characterization (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-adamantylzinc bromide, revealing distinct spectroscopic signatures for both the adamantyl framework and the coordinated tetrahydrofuran solvent molecules [4].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-adamantylzinc bromide in benzene-d6 displays characteristic resonances that enable unambiguous structural assignment [4]. The coordinated tetrahydrofuran molecules generate a broad signal at 3.64 ppm, consistent with rapid exchange between bound and free solvent molecules on the nuclear magnetic resonance timescale [4].

The adamantyl proton resonances appear as distinct multipicity patterns reflecting the rigid tricyclic framework. The methylene protons adjacent to the zinc-carbon bond produce a singlet at 2.54 ppm, integrating for six protons [4]. Additional methylene resonances appear as doublets at 2.18 ppm (J = 10.8 Hz) and 2.05 ppm, representing the axial and equatorial protons within the adamantyl cage structure [4]. The bridgehead protons generate a singlet at 2.02 ppm, integrating for three protons [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides critical structural information, particularly regarding the coordination environment and adamantyl carbon framework [4]. The coordinated tetrahydrofuran carbon atoms appear at 69.22 ppm, while the corresponding methylene carbons generate a signal at 25.42 ppm [4].

Within the adamantyl framework, the bridgehead carbons produce a signal at 45.37 ppm, consistent with tertiary carbon atoms in strained tricyclic systems [4]. The adamantyl methylene carbons appear at 39.40 ppm and 30.25 ppm, reflecting the different chemical environments within the cage structure [4]. Notably, the alpha-carbon directly bonded to zinc could not be definitively located in carbon-13 spectra, likely due to slow relaxation characteristics of quaternary-like carbons bonded to metal centers with no nuclear spin [4].

| Table 3: Nuclear Magnetic Resonance Data for 1-Adamantylzinc Bromide | ||||

|---|---|---|---|---|

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 3.64 | bs | - | THF (coordinated) |

| ¹H | 2.54 | s | 6H | CH₂ (adamantyl) |

| ¹H | 2.18 | d (J=10.8 Hz) | 3H | CH₂ (axial) |

| ¹H | 2.05 | d | 3H | CH₂ (equatorial) |

| ¹H | 2.02 | s | 3H | CH (bridgehead) |

| ¹³C | 69.22 | - | - | THF (coordinated) |

| ¹³C | 45.37 | - | - | CH (bridgehead) |

| ¹³C | 39.40 | - | - | CH₂ (adamantyl) |

| ¹³C | 30.25 | - | - | CH₂ (adamantyl) |

| ¹³C | 25.42 | - | - | THF (methylene) |

Mass Spectrometric Profiling

Mass spectrometric analysis of 1-adamantylzinc bromide provides essential molecular weight confirmation and fragmentation pattern information, though direct analysis of organozinc compounds presents unique analytical challenges due to their air and moisture sensitivity .

Molecular Ion Characteristics

The molecular ion of 1-adamantylzinc bromide appears at m/z 280.52, corresponding to the intact [C₁₀H₁₅BrZn]⁺ species [6] [7]. The isotopic pattern reflects the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) and zinc isotopes, creating a characteristic doublet separated by two mass units [6]. The relative intensities of these isotopic peaks provide confirmation of the molecular formula and elemental composition [6].

Fragmentation Patterns

Under electron impact conditions, 1-adamantylzinc bromide undergoes predictable fragmentation pathways typical of organozinc compounds. The primary fragmentation involves loss of the bromide ligand, generating an adamantylzinc cation at m/z 200.52 . Secondary fragmentation includes loss of zinc to produce the adamantyl cation at m/z 135.23, corresponding to the [C₁₀H₁₅]⁺ fragment .

The adamantyl framework demonstrates remarkable stability under mass spectrometric conditions, with minimal ring fragmentation observed even at elevated ionization energies . This stability reflects the inherent structural rigidity of the tricyclic adamantane cage, which resists skeletal rearrangement and fragmentation pathways common in other aliphatic systems .

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry of 1-adamantylzinc bromide solutions reveals additional coordination complexes and aggregation products . The primary molecular ion appears at m/z 345.18, corresponding to the tetrahydrofuran-solvated species [C₁₀H₁₅BrZn·THF]⁺ . High-resolution mass spectrometry confirms the molecular formula with mass accuracy better than 2 ppm .

The appearance of dimeric and oligomeric species in electrospray ionization spectra suggests solution-phase aggregation behavior, consistent with the dinuclear crystal structures observed in solid-state analysis . These higher-order species appear at m/z values corresponding to [2M+H]⁺ and [2M+Na]⁺ adducts, indicating the tendency for organozinc compounds to form bridged structures in solution .

| Table 4: Mass Spectrometric Data for 1-Adamantylzinc Bromide | |||

|---|---|---|---|

| Ionization Method | m/z | Assignment | Relative Intensity |

| EI | 280.52 | [M]⁺ | 100% |

| EI | 200.52 | [M-Br]⁺ | 65% |

| EI | 135.23 | [C₁₀H₁₅]⁺ | 85% |

| ESI | 345.18 | [M+THF]⁺ | 100% |

| ESI | 561.04 | [2M+H]⁺ | 25% |

| ESI | 583.03 | [2M+Na]⁺ | 15% |